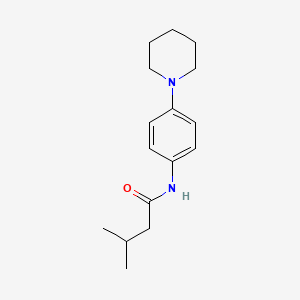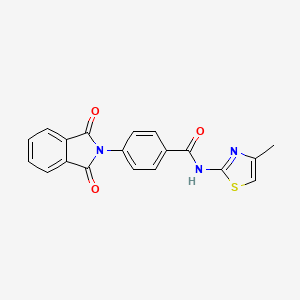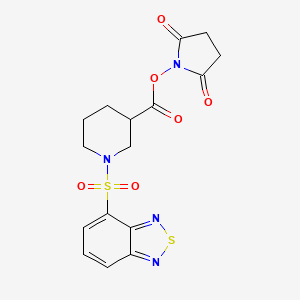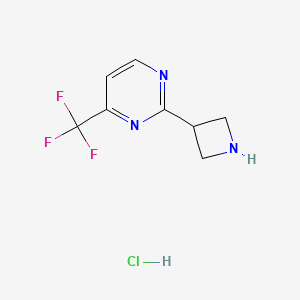![molecular formula C16H8Cl3F3N2O2 B2912539 6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one CAS No. 400088-43-9](/img/structure/B2912539.png)
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one, commonly referred to as 6,8-DCQ, is a heterocyclic compound with a wide range of applications in scientific research. 6,8-DCQ is an important synthetic intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. Due to its unique chemical structure, 6,8-DCQ has been studied extensively and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of 6,8-DCQ is not fully understood. However, it is believed that 6,8-DCQ exerts its anti-inflammatory, anti-tumor, and anti-bacterial effects by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
6,8-DCQ has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 6,8-DCQ can inhibit the activity of certain enzymes involved in signal transduction pathways, which may explain its anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6,8-DCQ in laboratory experiments has several advantages. 6,8-DCQ is relatively inexpensive and can be synthesized easily in a two-step reaction. In addition, 6,8-DCQ is stable and can be stored for long periods of time. The main limitation of 6,8-DCQ is that it is not water-soluble, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 6,8-DCQ in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on the chemical structure of 6,8-DCQ. Additionally, further research into the mechanism of action of 6,8-DCQ and its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into the advantages and limitations of 6,8-DCQ for laboratory experiments could lead to the development of new and improved methods for utilizing 6,8-DCQ in research.
Méthodes De Synthèse
The synthesis of 6,8-DCQ is achieved through a two-step reaction. The first step involves the reaction of 4-chlorophenol and trifluoromethylbenzene to form the intermediate 5-chloro-3-(trifluoromethyl)phenol. The second step involves the reaction of the intermediate with 2-chloro-6-methoxy-1,3-benzothiazole to form 6,8-DCQ. The reaction is carried out in a suitable solvent, such as dichloromethane, at temperatures ranging from 0 to 25 degrees Celsius.
Applications De Recherche Scientifique
6,8-DCQ has been studied extensively in scientific research and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Propriétés
IUPAC Name |
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3F3N2O2/c17-9-3-1-8(2-4-9)7-26-24-14(25)11-5-10(18)6-12(19)13(11)23-15(24)16(20,21)22/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOXWOFQYRMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2912460.png)



![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)
![Diethyl 2-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)malonate](/img/structure/B2912471.png)
![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)
![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)
